Sulfo-Cyanine 5 NHS Ester

Descripción general

Descripción

Sulfo-Cyanine 5 NHS Ester is a water-soluble, amine-reactive red-emitting fluorescent dye . It is used for the labeling of various amine-containing molecules in an aqueous phase without the use of any organic co-solvent . It is also a reagent of choice for the labeling of antibodies, sensitive proteins, and others which require reactions in a purely aqueous environment .

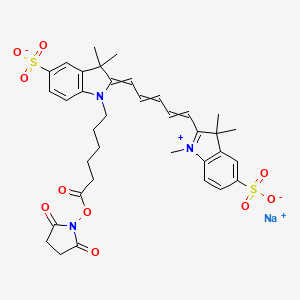

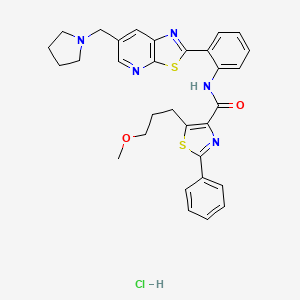

Molecular Structure Analysis

The molecular formula of Sulfo-Cyanine 5 NHS Ester is C36H40N3NaO10S2 . The InChI and Canonical SMILES are available on PubChem .Chemical Reactions Analysis

Sulfo-Cyanine 5 NHS Ester reacts with amino groups to form stable amide bonds . This reaction is commonly used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes .Physical And Chemical Properties Analysis

The molecular weight of Sulfo-Cyanine 5 NHS Ester is 761.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 11 . The topological polar surface area is 201 Ų . It is soluble in water, DMF, and DMSO .Aplicaciones Científicas De Investigación

Fluorescence Imaging

Sulfo-Cyanine 5 NHS Ester is widely used in fluorescence imaging due to its strong emission in the red region . This makes it compatible with many CCD detectors that exhibit maximum sensitivity in this region .

Labeling Biological Molecules

This compound is used to label biological molecules for fluorescence-based biochemical analysis . It is particularly useful for labeling peptides, proteins, and oligonucleotides .

Protein Labeling

Sulfo-Cyanine 5 NHS Ester is recommended for labeling amine groups in proteins . It reacts readily with amino groups, making it ideal for protein labeling .

Peptide and Oligo Labeling

This compound is primarily used for labeling peptides and oligos . It serves as an alternative to Cy5, a dye developed by GE Healthcare .

pH Tolerance

Sulfo-Cyanine 5 NHS Ester can tolerate a pH range of 3-10 . This makes it suitable for use in a variety of applications at biologically relevant pHs .

Photostability and DMSO Tolerance

The dye is photostable, which means it can withstand exposure to light without degrading . It is also tolerant to DMSO, allowing it to be transferred from storage to assay without loss of performance .

Use in Aqueous Environment

Sulfo-Cyanine 5 NHS Ester is particularly useful for labeling proteins that denature in the presence of organic co-solvents . It can also be used for proteins with low solubility .

In Vivo NIR Imaging Experiments

Although this is more commonly associated with Cyanine5.5 NHS ester, Sulfo-Cyanine 5 NHS Ester, being an analog of Cy5, may also be suitable for in vivo Near-Infrared (NIR) imaging experiments .

Safety And Hazards

Direcciones Futuras

Sulfo-Cyanine 5 NHS Ester is primarily used for labeling peptides and oligos . It is an alternative dye used in replacing Cy5 that was originally developed by GE Healthcare . Future research may focus on the development of new types of optical tags with cyanine dyes combined with plasmonic nanoparticles for bioimaging .

Propiedades

IUPAC Name |

sodium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBFAAZKFROET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N3NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-Cyanine 5 NHS Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)